Cochinmicin I

Endothelin receptor antagonism Cardiovascular pharmacology Natural product screening

Cochinmicin I is the structurally defined, des-chloro reference compound within the cochinmicin family, featuring uniform D-DHPG stereochemistry essential for reproducible endothelin receptor antagonism. Its verified non‑selective ETA/ETB binding profile (IC50 10.8 μM in rat atrial membranes) makes it the preferred tool for balanced receptor blockade studies. Unlike cochinmicins II/III, the absence of chlorination and homogeneous stereochemistry eliminate batch‑to‑batch variability in SAR investigations. With total synthesis routes and biosynthetic gene cluster availability, scalable production supports both academic and industrial research programs requiring consistent, high‑purity material.

Molecular Formula C22H17N2P
Molecular Weight 0
CAS No. 146925-27-1
Cat. No. B1177782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochinmicin I
CAS146925-27-1
Molecular FormulaC22H17N2P
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6
InChIInChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cochinmicin I (CAS 143728-97-6): A Potent Cyclodepsipeptide Endothelin Antagonist


Cochinmicin I is a naturally occurring cyclodepsipeptide first isolated from the fermentation broth of Microbispora sp. ATCC 55140 [1]. It functions as a competitive antagonist of endothelin receptors, exhibiting non‑selective binding to both ETA and ETB subtypes [2]. The molecule contains a 30‑membered macrocyclic core assembled from six α‑amino acids and a pyrrole‑2‑carboxylic acid moiety, with two 3,5‑dihydroxyphenylglycine (DHPG) residues conferring unique stereochemical and functional properties [3].

Cochinmicin I: Structural and Stereochemical Features That Prevent Generic Substitution


The cochinmicin family (I–V) shares a common cyclic depsipeptide backbone, yet even seemingly minor structural variations drastically alter biological activity. Cochinmicin I is the des‑chloro analog of cochinmicin III, lacking the 5‑chloropyrrole‑2‑carboxylic acid unit found in cochinmicins II and III [1]. Furthermore, the stereochemistry of the two DHPG residues is critical: cochinmicin I contains only the D‑configuration, whereas cochinmicin II possesses a mixed D/L‑DHPG composition [2]. These precise structural and stereochemical differences render in‑class compounds non‑interchangeable for applications that require a defined endothelin receptor antagonism profile.

Cochinmicin I: Quantitative Differentiation Evidence for Scientific Selection


Functional Endothelin Antagonism in Rat Atrial Membranes: Potency Advantage Over Cochinmicins II and III

Cochinmicin I blocks endothelin‑1 (ET‑1) stimulated phosphatidylinositol turnover in rat atrial membranes with an IC50 of 10.8 μM, demonstrating non‑selective ETA/ETB antagonism [1]. Among the co‑isolated congeners, cochinmicin I is explicitly described as the most potent component [2], although direct numeric IC50 values for cochinmicins II and III are not reported in the same assay system.

Endothelin receptor antagonism Cardiovascular pharmacology Natural product screening

Des‑Chloro Structural Identity: Molecular Formula and Mass Differentiation from Cochinmicin III

Cochinmicin I is the des‑chloro analog of cochinmicin III [1]. Its molecular formula is C46H47N7O12 (average mass 889.9 g/mol), whereas cochinmicin III contains a 5‑chloropyrrole‑2‑carboxylic acid moiety, giving the formula C46H46ClN7O12 (average mass 924.35 g/mol) [2]. The absence of the chlorine atom alters lipophilicity and may influence receptor binding kinetics.

Natural product chemistry Structure‑activity relationship Cyclodepsipeptide characterization

Stereochemical Uniformity of DHPG Residues: Activity Advantage Over Cochinmicin II

Both 3,5‑dihydroxyphenylglycine (DHPG) residues in cochinmicin I possess the D‑configuration. In contrast, cochinmicin II contains one D‑DHPG and one L‑DHPG residue [1]. The all‑D configuration in cochinmicin I correlates with higher endothelin receptor antagonist activity compared to the mixed‑stereoisomer cochinmicin II [2].

Stereochemistry Cyclic peptides Endothelin receptor binding

Achieved Total Synthesis and Biosynthetic Gene Cluster Elucidation: Enabling Chemical Modification and Scalable Access

A solution‑phase total synthesis of cochinmicin I was reported in 2022, overcoming the racemization‑prone nature of the DHPG building blocks [1]. Concurrent identification of the cochinmicin (cmn) biosynthetic gene cluster, encoding a five‑module non‑ribosomal peptide synthetase, provides a heterologous production route [2]. For many cochinmicin congeners (e.g., II, III, IV, V), analogous synthetic or biosynthetic platforms are not yet established.

Total synthesis Biosynthesis Non‑ribosomal peptide synthetase Cyclodepsipeptide engineering

Cochinmicin I: Research and Industrial Application Scenarios Based on Verified Differentiation


Cardiovascular Pharmacology Research: Functional Antagonism of Endothelin Receptors

Cochinmicin I, with its verified IC50 of 10.8 μM in rat atrial membranes, provides a defined tool compound for investigating endothelin‑1 mediated signaling in cardiovascular tissues [1]. Its non‑selective ETA/ETB profile distinguishes it from subtype‑selective agents and makes it suitable for studies requiring balanced receptor blockade.

Natural Product Chemistry and Structure–Activity Relationship (SAR) Studies

The well‑characterized des‑chloro structure and uniform D‑DHPG stereochemistry of cochinmicin I establish it as the reference compound for SAR investigations within the cochinmicin family [2]. Researchers can use cochinmicin I as a baseline to systematically evaluate the impact of chlorination (cochinmicin III) or stereochemical perturbation (cochinmicin II) on endothelin receptor binding and function.

Synthetic Biology and Heterologous Production of Cyclodepsipeptides

The identification of the cmn biosynthetic gene cluster enables the heterologous expression of cochinmicin I in tractable microbial hosts [3]. This biotechnological route can complement or replace fermentation from the native Microbispora sp., offering a more scalable and sustainable supply of cochinmicin I for large‑scale research or industrial applications.

Medicinal Chemistry: Scaffold for Non‑Natural Analogs

The established total synthesis of cochinmicin I provides a modular platform for generating non‑natural derivatives, such as cochinmicin VI [3]. Medicinal chemists can leverage this synthetic accessibility to introduce structural modifications at specific residues, aiming to improve potency, selectivity, or pharmacokinetic properties while maintaining the macrocyclic backbone.

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